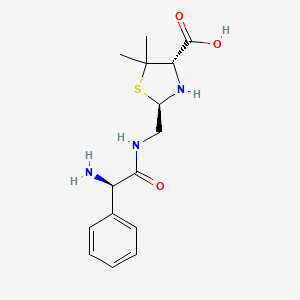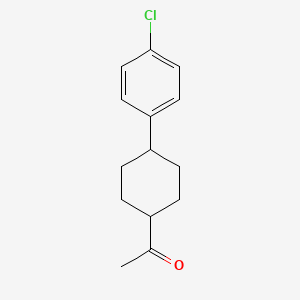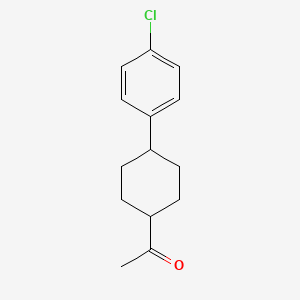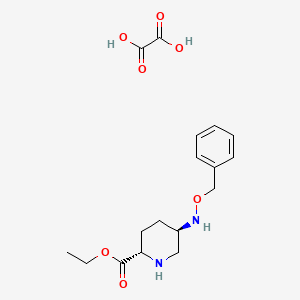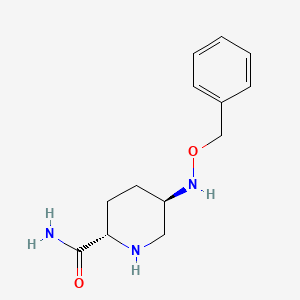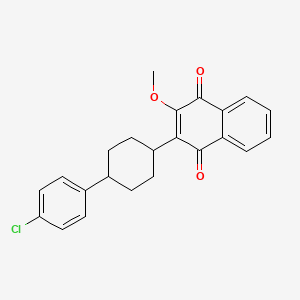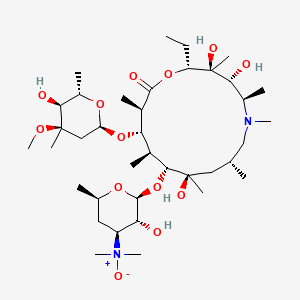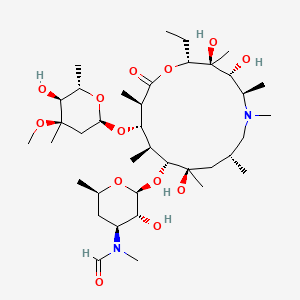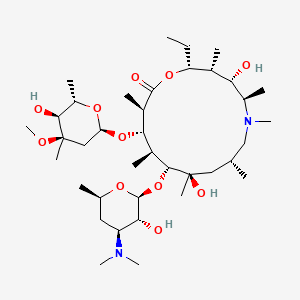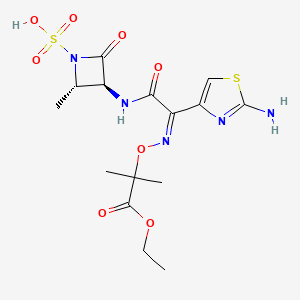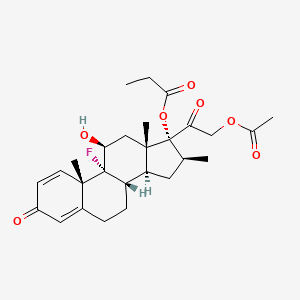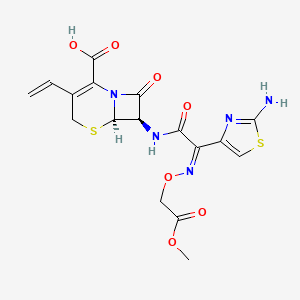
セフィキシムメチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefixime Methyl Ester is an ester derivative of Cefixime, a third-generation cephalosporin antibiotic. It is primarily used as an intermediate in the synthesis of Cefixime, which is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . Cefixime Methyl Ester itself is not used therapeutically but plays a crucial role in the pharmaceutical industry as a precursor in the production of Cefixime .
科学的研究の応用
Cefixime Methyl Ester is extensively used in scientific research, particularly in the following fields:
Chemistry: As an intermediate in the synthesis of Cefixime, facilitating the study of cephalosporin antibiotics.
Biology: Used in research related to bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Contributes to the development of new antibiotics and the improvement of existing ones.
作用機序
Target of Action
Cefixime Methyl Ester, like other cephalosporins, primarily targets the penicillin-binding proteins (PBPs) found in bacteria . These proteins are a family of enzymes that play a crucial role in the synthesis and remodeling of the bacterial cell wall, specifically the peptidoglycan layer .
Mode of Action
The mode of action of Cefixime Methyl Ester involves the inhibition of these penicillin-binding proteins . The compound binds to these proteins, thereby inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts cell wall biosynthesis, leading to impaired cell wall homeostasis and loss of cell integrity .
Biochemical Pathways
The primary biochemical pathway affected by Cefixime Methyl Ester is the peptidoglycan synthesis pathway in bacteria . By inhibiting the penicillin-sensitive enzymes responsible for the final 3D structure of the bacterial cell wall, Cefixime Methyl Ester prevents the formation of this essential component of the bacterial cell wall .
Pharmacokinetics
The pharmacokinetics of Cefixime Methyl Ester involves its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed in the body and distributed widely throughout various tissues and body fluids . It is excreted in the urine, with about 50% of the absorbed dose excreted as active drug . The serum half-life of Cefixime Methyl Ester averages 3 to 4 hours in healthy subjects .
Result of Action
The result of Cefixime Methyl Ester’s action is the lysis, or breakdown, of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, the compound causes the cells to lose their integrity and eventually leads to bacterial cell death .
Action Environment
The action of Cefixime Methyl Ester can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the presence of certain beta-lactamase enzymes . Cefixime Methyl Ester, like other third-generation cephalosporins, has been shown to have more stability in the presence of beta-lactamases compared to first- and second-generation cephalosporins .
生化学分析
Biochemical Properties
Cefixime Methyl Ester, like Cefixime, is likely to interact with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis . By binding to these proteins, it inhibits the synthesis of the bacterial cell wall, leading to bacterial cell lysis .
Cellular Effects
Cefixime Methyl Ester, as a derivative of Cefixime, may share similar cellular effects. Cefixime has been shown to have significant effects on bacterial cells, including causing cell lysis . It also has been found to induce changes in the gut microbiota, affecting metabolic functions .
Molecular Mechanism
The molecular mechanism of Cefixime Methyl Ester is likely similar to that of Cefixime. Cefixime works by inhibiting bacterial cell wall synthesis through its binding to penicillin-binding proteins . This results in the lysis of the bacterial cells .
Temporal Effects in Laboratory Settings
These changes can affect metabolic functions and have been linked to obesity outcomes .
Metabolic Pathways
The specific metabolic pathways of Cefixime Methyl Ester are not well-documented. As a derivative of Cefixime, it may be involved in similar pathways. Cefixime is known to interact with penicillin-binding proteins, which play a crucial role in bacterial cell wall synthesis .
Transport and Distribution
Cefixime, the parent compound, is known to have a volume of distribution averaging 0.1 L/kg of body weight when administered orally .
Subcellular Localization
The subcellular localization of Cefixime Methyl Ester is not well-documented. As a derivative of Cefixime, it is likely to be found wherever Cefixime is localized. Cefixime is known to bind to penicillin-binding proteins, which are located in the bacterial cell wall .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cefixime Methyl Ester involves several steps, starting from the preparation of 7-aminocephalosporanic acid (7-AVCA). The process includes:
Amidation Reaction: The amidation of 7-AVCA with (Z)-2-(methoxycarbonylmethoxyimino)-2-(2-aminothiazol-4-yl)acetic acid (MICA) sulfur-phosphorous active ester to form Cefixime Methyl Ester.
Hydrolysis: The Cefixime Methyl Ester is then hydrolyzed to obtain Cefixime.
Industrial Production Methods: In industrial settings, the production of Cefixime Methyl Ester involves the use of penicillin acylase to substitute trifluoroacetic acid, ensuring an environmentally friendly process by avoiding organic solvents . The reaction solvents used are alcohol, ketone, or ester solvents, which are easy to recover and reuse, reducing production costs and environmental pollution .
化学反応の分析
Types of Reactions: Cefixime Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: Alkaline hydrolysis using alkali metal hydroxides such as sodium hydroxide or potassium hydroxide.
Substitution Reactions: Involving the replacement of functional groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.
Amidation: MICA sulfur-phosphorous active ester in the presence of 7-AVCA.
Major Products Formed:
類似化合物との比較
- Cefuroxime Methyl Ester
- Cefotaxime Methyl Ester
- Ceftriaxone Methyl Ester
Comparison: Cefixime Methyl Ester is unique due to its specific structure and the presence of the (Z)-2-(methoxycarbonylmethoxyimino)-2-(2-aminothiazol-4-yl)acetic acid moiety, which imparts distinct chemical properties and reactivity . Compared to other cephalosporin methyl esters, Cefixime Methyl Ester is particularly valued for its role in synthesizing Cefixime, a widely used oral antibiotic .
特性
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-methoxy-2-oxoethoxy)iminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O7S2/c1-3-7-5-30-15-11(14(25)22(15)12(7)16(26)27)20-13(24)10(8-6-31-17(18)19-8)21-29-4-9(23)28-2/h3,6,11,15H,1,4-5H2,2H3,(H2,18,19)(H,20,24)(H,26,27)/b21-10-/t11-,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPJGEMACCCYJO-QVJRADPESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary synthetic route used to produce Cefixime Methyl Ester and what are its advantages?
A1: The synthesis of Cefixime Methyl Ester primarily involves the amidation reaction between 7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) and a cefixime side chain sulfur phosphorus active ester. [, ] This reaction yields Cefixime Methyl Ester, which then undergoes hydrolysis to produce Cefixime. [, ] This method utilizes a novel active ester [(Z)-2(2-amino-4-thiazolyl)methoxyimino-2-(triphenylphosphonium)acetyl chloride] that offers several advantages. [] Firstly, the resulting byproduct, diethyl phosphate, has lower toxicity compared to byproducts from other methods. [] Secondly, diethyl phosphate, being a liquid, is easily removable, simplifying the purification process. [] This route is favored for its simplicity, high yield, and reduced environmental impact. []
Q2: Are there any specific challenges associated with the existing production methods for Cefixime Trihydrate, and how does the research aim to address them?
A2: Yes, conventional methods for producing Cefixime Trihydrate often struggle to achieve both high yield and high purity simultaneously. [] The presence of impurities can negatively impact the quality and stability of the final drug product. [] Research has focused on developing a novel crystallization method to overcome these limitations. [] This method involves the introduction of at least one specific solvent during the hydrolysis of Cefixime Methyl Ester, which significantly enhances the removal of impurities. [] This process leads to Cefixime Trihydrate with a purity equal to or greater than 99.5%. [] Furthermore, the resulting Cefixime Trihydrate demonstrates superior quality attributes such as uniform particle size, good flowability, and excellent stability, even under accelerated degradation conditions. [] This improved stability translates to less than 0.2% degradation after one month of storage at 40°C, addressing a significant concern with existing commercial products. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
